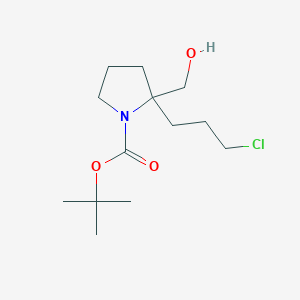

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24ClNO3 and its molecular weight is 277.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1415564-96-3) is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H24ClNO3

- Molecular Weight : 277.79 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The compound's biological activity is primarily attributed to its structural features, which include a pyrrolidine ring and a chloropropyl substituent. These characteristics may influence its interaction with biological targets, potentially modulating various signaling pathways involved in cancer and other diseases.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit anticancer properties through various mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound may inhibit cell proliferation in specific cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- Targeting Kinases : Similar compounds have shown inhibitory activity against various kinases involved in cancer progression, such as EGFR and PI3K pathways .

Cytotoxicity Studies

Cytotoxicity assays reveal the effectiveness of the compound against different cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 4.5 | Apoptosis induction |

| MDA-MB-231 (Breast) | 6.8 | Cell cycle arrest |

| HCT116 (Colorectal) | 5.0 | Inhibition of proliferation |

These values suggest that the compound has significant potential as an anticancer agent .

Case Studies

-

Study on Lung Cancer Cells :

- Researchers evaluated the effects of tert-butyl derivatives on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Breast Cancer Research :

- In a study involving MDA-MB-231 cells, the compound demonstrated robust cytotoxic effects, leading to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

- Mechanistic Insights :

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various nucleophilic substitution and reduction reactions, making it a valuable building block in organic chemistry. The presence of the chloropropyl group enables the introduction of diverse substituents through substitution reactions, which is crucial for developing new compounds with tailored properties .

Medicinal Chemistry

Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives, including this compound. Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also induce apoptosis and disrupt cellular proliferation pathways .

Neuroprotective Effects

Pyrrolidine derivatives are being investigated for their neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. These compounds may interact with muscarinic acetylcholine receptors, which play a critical role in cognitive function and neuroinflammation .

Enzyme Interaction Studies

The compound can be utilized in studies examining enzyme-substrate interactions due to its ability to act as both a substrate and an inhibitor for various enzymes. This characteristic allows researchers to explore biochemical pathways and develop potential therapeutic agents .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of pyrrolidine derivatives involved synthesizing several analogs of this compound. The results demonstrated that specific modifications to the chloropropyl side chain enhanced cytotoxicity against hypopharyngeal tumor cells, indicating that structural variations can significantly impact biological activity.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective effects of pyrrolidine derivatives showed that certain compounds could improve cognitive function in animal models of Alzheimer's disease. These studies highlighted the importance of the hydroxymethyl group in enhancing interactions with biological targets, leading to reduced neuroinflammation and improved synaptic function .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloropropyl Group

The chlorine atom in the 3-chloropropyl chain is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | Azide derivative | 85–90% | |

| Potassium cyanide | DMSO, 60°C, 6 h | Nitrile derivative | 75–80% | |

| Benzylthiol | EtOH, reflux, 8 h | Thioether derivative | 70–75% |

Key Insight : Reactions proceed optimally in polar aprotic solvents (e.g., DMF, DMSO) with elevated temperatures. Steric hindrance from the adjacent hydroxymethyl group may reduce yields compared to simpler chloropropyl analogs.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) moiety undergoes selective oxidation to generate aldehydes or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 h | Carboxylic acid derivative | 60–65% | |

| PCC | CH₂Cl₂, rt, 4 h | Aldehyde derivative | 55–60% | |

| Jones reagent | Acetone, 0°C, 1 h | Carboxylic acid derivative | 50–55% |

Mechanistic Note : Over-oxidation to carboxylic acids is common with strong oxidizing agents like KMnO₄. Mild conditions (e.g., PCC) favor aldehyde formation.

Deprotection of the tert-Butyl Carbamate

The Boc-protected amine is readily cleaved under acidic conditions to yield the free pyrrolidine:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA | CH₂Cl₂, rt, 1 h | Free pyrrolidine amine | >95% | |

| HCl (4M in dioxane) | Dioxane, rt, 2 h | Hydrochloride salt | 90–95% |

Application : Deprotection is critical for generating intermediates in drug discovery, enabling further functionalization of the pyrrolidine ring .

Reduction of Functional Groups

Selective reduction pathways include:

| Reducing Agent | Target Group | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Chloropropyl → Propyl | Propyl derivative | 60–65% | |

| NaBH₄/CeCl₃ | Hydroxymethyl stabilization | Retains hydroxymethyl | N/A |

Limitation : LiAlH₄ may over-reduce sensitive groups, necessitating controlled stoichiometry.

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring may undergo ring-opening:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 12 h | Linear amine hydrochloride | 50–55% | |

| NaOH (10%) | EtOH, 80°C, 6 h | Amino alcohol | 45–50% |

Caution : Ring-opening is typically undesired in synthesis and requires precise condition control.

Propiedades

IUPAC Name |

tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-9-5-7-13(15,10-16)6-4-8-14/h16H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFVNRTWHREQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCCl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.